Deoxyadenosine-phosphate
Description
Foundational Significance in Nucleic Acid Biochemistry
Deoxyadenosine (B7792050) phosphates are deoxyribonucleotides, which serve as the monomeric units of DNA. biologyonline.combiologyonline.com Structurally, they consist of three core components: a nitrogenous base (adenine), a five-carbon sugar (deoxyribose), and one or more phosphate (B84403) groups. biologyonline.comexcedr.com The deoxyribose sugar in these nucleotides differs from the ribose sugar found in ribonucleic acids (RNA) by the absence of a hydroxyl (-OH) group at the 2' carbon position. biologyonline.combiologyonline.comwikipedia.org This structural difference is critical, contributing to the greater stability of DNA compared to RNA, making it suitable for its role as the long-term repository of genetic information.
The sequence of these and other deoxyribonucleotides in a DNA strand encodes the genetic instructions used in the development, functioning, growth, and reproduction of all known organisms and many viruses. The phosphate groups and deoxyribose sugars form the backbone of the DNA molecule, with the adenine (B156593) base projecting inwards to form a specific hydrogen bond pairing with thymine (B56734) on the complementary strand, a cornerstone of the DNA double helix structure. biologyonline.comvaia.com
Overview of Deoxyadenosine Monophosphate (dAMP), Diphosphate (B83284) (dADP), and Triphosphate (dATP) Forms
The deoxyadenosine phosphates exist in three primary forms, distinguished by the number of phosphate groups attached to the 5' carbon of the deoxyribose sugar. biologyonline.com
Deoxyadenosine Monophosphate (dAMP): Also known as deoxyadenylic acid, dAMP is the foundational structure, comprising one phosphate group. biologyonline.comwikipedia.org It is a monomer used in DNA and can be formed through the hydrolysis of dATP or the reduction of adenosine (B11128) monophosphate (AMP). biologyonline.comwikipedia.org In cellular metabolism, dAMP serves as a precursor that can be phosphorylated to form dADP and subsequently dATP. biologyonline.comfoodb.ca
Deoxyadenosine Diphosphate (dADP): With two phosphate groups, dADP is an intermediate in the phosphorylation pathway that converts dAMP to dATP. wikipedia.orgebi.ac.uk The enzyme adenylate kinase facilitates the conversion of dAMP into dADP. foodb.ca While primarily a transitional molecule, dADP also plays a role in cellular metabolism and can act as an inhibitor for certain enzymes. ebi.ac.uksigmaaldrich.com
Deoxyadenosine Triphosphate (dATP): As a purine (B94841) nucleoside triphosphate, dATP contains three phosphate groups and is a fundamental building block for DNA synthesis. excedr.comwikipedia.orgbaseclick.eu During DNA replication, the enzyme DNA polymerase incorporates dATP into a growing DNA strand, complementary to a thymine base on the template strand. biologyonline.combaseclick.eu The cleavage of the two terminal phosphate groups (as pyrophosphate) provides the energy required to form the phosphodiester bond that links the nucleotides together. excedr.combaseclick.eu Beyond its role as a substrate, dATP also functions as an allosteric regulator of enzymes like ribonucleotide reductase, which is crucial for producing deoxyribonucleotides. wikipedia.orgcaymanchem.com
Table 1: Properties of Deoxyadenosine Phosphates
| Property | Deoxyadenosine Monophosphate (dAMP) | Deoxyadenosine Diphosphate (dADP) | Deoxyadenosine Triphosphate (dATP) |
|---|---|---|---|
| Chemical Formula | C₁₀H₁₄N₅O₆P wikipedia.org | C₁₀H₁₅N₅O₉P₂ wikipedia.org | C₁₀H₁₆N₅O₁₂P₃ wikipedia.org |
| Molar Mass | 331.222 g/mol wikipedia.org | 411.20 g/mol ebi.ac.uk | 491.1816 g/mol excedr.com |
| Primary Role | DNA monomer, Precursor for dADP/dATP biologyonline.comwikipedia.org | Intermediate in dATP synthesis foodb.cawikipedia.org | DNA synthesis substrate, Energy source for polymerization excedr.combaseclick.eu |
| Number of Phosphate Groups | 1 biologyonline.com | 2 wikipedia.org | 3 excedr.com |
Historical Perspectives on Deoxyadenosine Phosphate Research
The study of deoxyadenosine phosphates is intrinsically linked to the broader history of nucleic acid research. Following the discovery of DNA, significant efforts were directed toward understanding its composition and synthesis.
The concept of α-anomers of nucleosides, which differ in the stereochemistry of the bond connecting the base to the sugar, was first proposed in the mid-20th century. rsc.org An α-nucleoside derivative was first identified in 1955 within what is now known as nicotinamide (B372718) adenine dinucleotide (NAD). rsc.org The first chemical synthesis of α-deoxyadenosine was reported by Ness and his colleagues in 1960. rsc.org
Early research focused on elucidating the pathways of nucleotide metabolism. E. Scarano's work in 1958 investigated the incorporation of adenine into deoxyadenylic acid (dAMP), providing insights into the synthesis of these crucial molecules. umaryland.edu Subsequent studies explored the enzymatic processes involved, such as the function of polynucleotide phosphorylase in polymerizing dADP and the role of kinases in the phosphorylation of dAMP and dADP to form dATP. ebi.ac.uknih.gov
Table 2: Key Research Findings on Deoxyadenosine Phosphates
| Finding | Significance | Key Compound(s) |
|---|---|---|
| dATP serves as a direct substrate for DNA polymerase, providing the building blocks and energy for DNA strand elongation. baseclick.eu | Elucidated the fundamental mechanism of DNA replication. | dATP |
| High concentrations of dATP act as a noncompetitive inhibitor of ribonucleotide reductase. wikipedia.orgcaymanchem.com | Revealed a critical feedback loop for regulating the de novo synthesis of all four deoxyribonucleotides. | dATP |
| dAMP can be converted to dADP by the enzyme adenylate kinase. foodb.ca | Identified a key step in the salvage and synthesis pathway for producing dATP. | dAMP, dADP |
| In Bacillus subtilis, bound dAMP in ribonucleotide reductase enhances the enzyme's susceptibility to inhibition by dATP. pnas.org | Uncovered a more complex regulatory mechanism involving multiple deoxyadenosine phosphate forms. | dAMP, dATP |
| The accumulation of dATP is a hallmark of adenosine deaminase (ADA) deficiency, leading to immunodeficiency. ebi.ac.ukwikipedia.org | Linked deoxyadenosine phosphate metabolism to a specific human genetic disorder. | dATP |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5704-05-2 |
|---|---|
Molecular Formula |
C10H12N5O6P-2 |
Molecular Weight |
329.21 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1 |
InChI Key |
KHWCHTKSEGGWEX-RRKCRQDMSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origin of Product |
United States |
Cellular Biosynthesis and Catabolism of Deoxyadenosine Phosphates
Endogenous Pathways of Deoxyadenosine (B7792050) Triphosphate (dATP) Synthesis
The primary route for the production of dATP within the cell is a stepwise phosphorylation cascade that begins with deoxyadenosine monophosphate (dAMP). nih.gov This process ensures a ready supply of dATP for DNA replication, a critical process for cell division and maintenance of genomic integrity. ontosight.ai
Enzymatic Conversion from Deoxyadenosine Monophosphate (dAMP)
The journey from dAMP to dATP involves a two-step phosphorylation process. nih.govscirp.org First, dAMP is converted to deoxyadenosine diphosphate (B83284) (dADP). nih.govontosight.ai This initial phosphorylation is a crucial control point in the pathway. Subsequently, dADP is further phosphorylated to yield the final product, dATP. nih.govresearchgate.net This sequential addition of phosphate (B84403) groups is essential for activating the deoxyadenosine molecule for its role in DNA synthesis. ontosight.ai The entire process is designed to be highly efficient, with some engineered systems achieving over 90% conversion of dAMP to dATP. nih.gov
Role of Adenylate Kinase and Pyruvate (B1213749) Kinase in dATP Generation
Two key enzymes, adenylate kinase (also known as dAMP kinase) and pyruvate kinase, are instrumental in the conversion of dAMP to dATP. scirp.orgresearchgate.netexcedr.com Adenylate kinase catalyzes the first phosphorylation step, transferring a phosphate group from ATP to dAMP to form dADP and leaving behind ADP. ontosight.airesearchgate.net The reaction can be summarized as: dAMP + ATP → dADP + ADP. ontosight.ai
Following this, pyruvate kinase takes over to complete the synthesis of dATP. researchgate.netexcedr.com It facilitates the transfer of a phosphate group from a high-energy donor, such as phosphoenolpyruvate (B93156) (PEP), to dADP. researchgate.net This reaction is a critical energy-transferring step. researchgate.net The coordinated action of these two kinases ensures the efficient and selective conversion of dAMP into dATP, ready to be incorporated into newly synthesized DNA strands. researchgate.netexcedr.com In some biotechnological applications, these enzymes are co-expressed in engineered bacteria to streamline the production of dATP from dAMP. scirp.org
Deoxyribonucleoside Salvage Pathways
In addition to de novo synthesis, cells employ salvage pathways to recycle deoxyribonucleosides, including deoxyadenosine, which are derived from the breakdown of DNA or from extracellular sources. snmjournals.orgresearchgate.net This recycling mechanism is a crucial alternative route for providing the necessary building blocks for DNA synthesis, particularly in tissues with limited de novo synthesis capacity. snmjournals.orgbasicmedicalkey.com
Deoxyadenosine Kinase (dAK) Activity and Substrate Specificity
At the heart of the deoxyadenosine salvage pathway lies the enzyme deoxyadenosine kinase (dAK). nih.govnih.gov dAK is a type of deoxyribonucleoside kinase (dNK) that catalyzes the phosphorylation of deoxyadenosine. oup.comnih.gov The substrate specificity of dAK is a critical aspect of its function. While its primary substrate is deoxyadenosine, some dAK enzymes can also phosphorylate other deoxyribonucleosides, such as deoxycytidine. uniprot.org The enzyme's affinity for its substrates can vary significantly between different organisms. oup.com For instance, the dAK from the parasite Giardia intestinalis exhibits a remarkably high affinity for deoxyadenosine. biorxiv.org The activity of dAK is often regulated by feedback inhibition, where the end product, dATP, can bind to the enzyme and reduce its activity. uniprot.orgnih.gov
| Enzyme | Organism | Primary Substrate(s) | Notes |
| Deoxyadenosine Kinase (dAK) | Mycoplasma mycoides | Deoxyadenosine | Structure has been determined, providing insights into substrate specificity. nih.gov |
| Deoxyadenosine Kinase (dAK) | Giardia intestinalis | Deoxyadenosine | Exhibits very high catalytic efficiency for deoxyadenosine. oup.comnih.gov |
| Deoxyadenosine/deoxycytidine kinase | Bacillus subtilis | Deoxyadenosine, Deoxycytidine | Plays a key role in generating dATP and dCTP. uniprot.org |
| Deoxyribonucleoside Kinase (dNK) | Drosophila melanogaster | Broad (multisubstrate) | Has a wider substrate cleft, contributing to its broad specificity. nih.gov |
| Deoxyguanosine Kinase (dGK) | Human | Purine (B94841) deoxyribonucleosides | Highly specific for purine substrates. nih.gov |
Phosphorylation of Deoxyadenosine to Deoxyadenosine Monophosphate
The first and rate-limiting step in the salvage of deoxyadenosine is its phosphorylation to deoxyadenosine monophosphate (dAMP). oup.comresearchgate.net This reaction is catalyzed by deoxyadenosine kinase (dAK), which transfers a phosphate group from a phosphate donor, typically ATP, to the 5' hydroxyl group of the deoxyadenosine molecule. nih.govnih.gov The resulting dAMP can then enter the main nucleotide synthesis pathway to be converted into dADP and subsequently dATP. laboratorynotes.comnih.gov This initial phosphorylation is a critical activation step, trapping the deoxyadenosine within the cell and committing it to further metabolic processing. nih.gov
The reaction is as follows: Deoxyadenosine + ATP → dAMP + ADP. uniprot.org
Structural Basis of Deoxyribonucleoside Kinase Tetramerization and Substrate Affinity
Recent structural studies have revealed fascinating insights into how the structure of deoxyribonucleoside kinases influences their function. biorxiv.org In a notable example, the deoxyadenosine kinase from the parasite Giardia intestinalis forms a unique tetrameric structure, meaning it is composed of four identical protein subunits. biorxiv.orgbiorxiv.org This tetramerization is crucial for its high substrate affinity. biorxiv.orgbiorxiv.org
Deoxyadenosine and 5'-Deoxyadenosine (B1664650) Metabolic Shunts
Deoxyadenosine and its related compound, 5'-deoxyadenosine (5dAdo), are byproducts of various essential cellular processes. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov The accumulation of these molecules can be toxic, inhibiting the activity of crucial enzymes like radical S-adenosylmethionine (SAM) enzymes. karger.comacs.org Consequently, cells have evolved metabolic pathways, or shunts, to recycle or detoxify these byproducts. karger.com
Dihydroxyacetone Phosphate (DHAP) Shunt for 5'-Deoxyadenosine Metabolism
A significant pathway for the metabolism of 5dAdo in many bacteria is the dihydroxyacetone phosphate (DHAP) shunt. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov This metabolic route converts 5dAdo into dihydroxyacetone phosphate (DHAP), a central intermediate in glycolysis, and acetaldehyde. asm.orgnih.govasm.orgnih.govresearchgate.netnih.govkarger.com The DHAP shunt is analogous to the catabolism of 6-deoxy-hexose (B7796470) sugars like fucose and rhamnose in E. coli. nih.govkarger.com
The initial step in the shunt involves the cleavage of 5dAdo. In some organisms, this is carried out by a nucleosidase, such as Pfs (also known as MtnN), which breaks the bond between the adenine (B156593) base and the 5-deoxyribose sugar. asm.orgbiorxiv.org This releases adenine, which can be salvaged, and 5-deoxyribose (5dR). nih.gov In other organisms, a bifunctional nucleosidase/phosphorylase (MtnP) can directly convert 5dAdo to 5-deoxyribose-1-phosphate (5dR-1P). asm.orgkarger.com
Following the initial cleavage, the 5-deoxyribose moiety undergoes a series of enzymatic reactions. If 5dR is produced, it is first phosphorylated by a kinase (MtnK or DrdK) to form 5dR-1P. karger.comnih.govbiorxiv.org This intermediate is then isomerized to 5-deoxyribulose-1-phosphate (5dRu-1P) by an isomerase (MtnA or DrdI). karger.comnih.govbiorxiv.orgresearchgate.net Finally, an aldolase (B8822740) (Ald2 or DrdA) cleaves 5dRu-1P into DHAP and acetaldehyde. karger.comnih.govbiorxiv.orgresearchgate.net
Enzymes Involved in DHAP Shunt Pathways
The DHAP shunt is carried out by a series of specific enzymes. In some bacteria, like certain strains of E. coli, the genes for these enzymes are clustered together. asm.org The core enzymes of the DHAP shunt and their functions are detailed in the table below.
| Enzyme Name(s) | Function |
| Pfs (MtnN) | Nucleosidase that cleaves 5'-deoxyadenosine into adenine and 5-deoxyribose. asm.orgbiorxiv.org |
| MtnP | A bifunctional nucleosidase/phosphorylase that can replace the separate nucleosidase and kinase. asm.org |
| MtnK, DrdK | Kinases that phosphorylate 5-deoxyribose to 5-deoxyribose-1-phosphate. karger.combiorxiv.org |
| MtnA, DrdI | Isomerases that convert 5-deoxyribose-1-phosphate to 5-deoxyribulose-1-phosphate. karger.combiorxiv.orgresearchgate.net |
| Ald2, DrdA | Aldolases that cleave 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate and acetaldehyde. karger.combiorxiv.orgresearchgate.net |
It is noteworthy that in some organisms, the enzymes of the methionine salvage pathway (MSP) exhibit promiscuous activity and can catalyze steps in the DHAP shunt. karger.comnih.govbiorxiv.org For example, in Rhodospirillum rubrum, the enzymes of the MSP are believed to be responsible for 5dAdo metabolism. karger.com In contrast, organisms like Bacillus thuringiensis possess a dedicated set of paralogous enzymes (DrdK, DrdI, DrdA) for this purpose. karger.combiorxiv.org
Utilization of 5'-Deoxyadenosine as a Carbon Source via DHAP Shunt
Beyond its role in detoxification, the DHAP shunt can serve as a mechanism for carbon assimilation, enabling certain bacteria to utilize 5dAdo as a growth substrate. asm.orgnih.govasm.orgnih.govresearchgate.netnih.gov In some extraintestinal pathogenic E. coli (ExPEC) strains, the DHAP shunt allows for the use of externally acquired 5'-deoxynucleosides and 5-deoxy-pentose sugars for growth. nih.govasm.org This capability is particularly relevant under aerobic conditions and during anaerobic respiration with trimethylamine (B31210) N-oxide (TMAO), but not during fermentation or anaerobic respiration with nitrate. asm.orgasm.orgnih.govresearchgate.net This suggests the DHAP shunt may be advantageous for these pathogenic strains in specific environments found outside the gut, such as the bloodstream or urinary tract. asm.orgnih.govnih.govnih.gov
The introduction of the DHAP shunt gene cluster into commensal E. coli strains that normally lack it is sufficient to enable them to grow using 5dAdo and its derivatives as a sole carbon source under aerobic conditions. nih.govasm.org This highlights the direct role of this pathway in carbon and energy metabolism. asm.orgnih.govnih.govnih.gov
Alternative 5'-Deoxyadenosine Salvage Mechanisms
While the DHAP shunt is a prevalent strategy, alternative pathways for 5dAdo salvage exist in different organisms.
In the cyanobacterium Synechococcus elongatus, an unusual salvage pathway has been identified where 5dAdo is cleaved by a promiscuous MTA/5dAdo phosphorylase to form 5dR-1P. karger.comnih.gov This intermediate can then be dephosphorylated to 5-deoxyribose or further processed to synthesize the bioactive deoxy-sugar 7-deoxysedoheptulose. karger.comnih.gov
In the methanogenic archaeon Methanocaldococcus jannaschii, a 5'-deoxyadenosine deaminase (DadD) has been identified that specifically catalyzes the deamination of 5dAdo to 5'-deoxyinosine. nih.gov This is proposed to be part of a salvage pathway where the 5'-deoxyribose moiety is further metabolized. nih.gov This is particularly important in methanogens that lack the typical MTA/SAH nucleosidase found in other organisms. nih.gov
Some parasites, such as Schistosoma mansoni, rely on purine salvage pathways to meet their nucleotide requirements. In these organisms, a 5´-deoxy-5´-methylthioadenosine phosphorylase (MTAP) has been shown to be capable of using adenosine (B11128) and 2'-deoxyadenosine (B1664071) as substrates to produce adenine, highlighting another variation in the metabolism of adenosine-related compounds. plos.org
Regulation of Deoxynucleoside Triphosphate (dNTP) Pool Homeostasis
The maintenance of balanced intracellular pools of deoxynucleoside triphosphates (dNTPs) is critical for cellular function and genomic stability. pnas.orgnih.govuiowa.edu This homeostasis is achieved through the coordinated action of three main pathways: de novo biosynthesis, salvage of pre-existing nucleosides, and nucleotide catabolism. nih.govresearchgate.net
The de novo synthesis of dNTPs is a complex process that begins with the conversion of glucose to ribose-5-phosphate. researchgate.net A key rate-limiting step is catalyzed by the enzyme ribonucleotide reductase (RNR), which reduces ribonucleoside diphosphates to their deoxy-forms. nih.govresearchgate.net The salvage pathway recycles nucleosides from the breakdown of nucleic acids or from the extracellular environment, with deoxynucleoside kinases playing a crucial role. researchgate.net
Catabolism of dNTPs involves their breakdown into deoxynucleosides and ultimately to their constituent bases and deoxyribose. researchgate.net A key enzyme in dNTP catabolism is the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a triphosphohydrolase that degrades dNTPs directly to deoxynucleosides and triphosphate. pnas.orgnih.govresearchgate.net The expression and activity of these synthetic and catabolic enzymes are tightly regulated throughout the cell cycle to meet the demands of DNA replication and repair. pnas.org
Mechanisms of dNTP Pool Imbalance and Genetic Consequences
Disruptions in the carefully regulated dNTP pools can have severe genetic consequences. mdpi.combiologists.com Imbalances, where the relative concentrations of the four dNTPs are altered, can arise from mutations in the enzymes involved in dNTP metabolism, such as RNR, or from dysregulation of their expression. nih.govmdpi.combiologists.com
An imbalanced dNTP pool can lead to increased mutation rates by reducing the fidelity of DNA polymerases. pnas.orgnih.gov For example, an excess of one dNTP can increase the likelihood of its misincorporation opposite a non-complementary base in the template DNA strand. nih.gov While DNA proofreading and mismatch repair (MMR) mechanisms can correct many of these errors, a high rate of misincorporation can saturate the MMR system. mdpi.complos.org
Studies in yeast with mutations in RNR that cause specific dNTP pool imbalances have demonstrated distinct mutational signatures. nih.gov For instance, elevated levels of dTTP and dCTP lead to different types of mutations compared to elevated levels of dATP and dGTP. nih.gov These imbalances can promote both base substitutions and insertion-deletion mutations. nih.govoup.com
Furthermore, dNTP pool imbalances can affect DNA replication dynamics and cell cycle progression. mdpi.combiologists.com Severe depletion of dNTPs can trigger replication stress and activate DNA damage response pathways, potentially leading to cell cycle arrest or senescence. biologists.com Conversely, while some dNTP imbalances increase mutation frequencies, they may not necessarily impede cell cycle progression, allowing cells with genomic alterations to continue dividing. mdpi.com The consequences of dNTP pool imbalances underscore the critical importance of maintaining nucleotide homeostasis for preserving genome integrity. mdpi.combiologists.com
Enzymatic Control of Intracellular dNTP Concentrations
The intracellular concentrations of deoxyribonucleoside triphosphates (dNTPs), including deoxyadenosine triphosphate (dATP), are meticulously controlled to ensure accurate DNA synthesis. nih.govkarger.com This regulation is crucial as both insufficient and excessive levels of dNTPs can lead to increased mutation rates. nih.govoregonstate.edu The primary enzyme responsible for the de novo synthesis of dNTPs is ribonucleotide reductase (RNR). nih.govbiologists.com RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are subsequently phosphorylated to form dNTPs. nih.govkarger.com
Another key enzyme involved in regulating dNTP pools is SAMHD1, a dNTP triphosphohydrolase. biologists.compnas.org SAMHD1 contributes to dNTP homeostasis by degrading dNTPs into deoxynucleosides and triphosphates. biologists.comresearchgate.net The expression and activity of RNR and SAMHD1 are often inversely correlated during the cell cycle, with RNR activity peaking during the S phase to support DNA replication, while SAMHD1 helps maintain low dNTP levels in non-dividing cells. pnas.org
Table 1: Key Enzymes in the Regulation of dNTP Concentrations
| Enzyme | Function | Allosteric Activators | Allosteric Inhibitors |
|---|---|---|---|
| Ribonucleotide Reductase (RNR) | Catalyzes the de novo synthesis of dNDPs from NDPs. nih.gov | ATP diva-portal.org | dATP diva-portal.org |
| SAMHD1 | Degrades dNTPs into deoxynucleosides and triphosphate. biologists.comresearchgate.net | dGTP oregonstate.edu | - |
Catabolic Routes of Deoxyadenosine Phosphates
The breakdown of deoxyadenosine phosphates is a critical process for salvaging purine bases and maintaining cellular homeostasis. This catabolism prevents the accumulation of potentially toxic intermediates and ensures that the components can be recycled. ontosight.ai
Dephosphorylation of Deoxyadenosine Monophosphate
A key step in the catabolism of deoxyadenosine phosphates is the dephosphorylation of deoxyadenosine monophosphate (dAMP) to deoxyadenosine. This reaction is part of a substrate cycle that helps regulate the dATP pool. nih.gov In cultured mammalian cells, deoxyadenosine has been identified as a major breakdown product of dATP. nih.gov This suggests a pathway where dATP is sequentially dephosphorylated to dADP and then to dAMP, which is finally converted to deoxyadenosine. While specific enzymes catalyzing the direct dephosphorylation of dAMP in this context are part of a broader group of nucleotidases, studies have shown that dATP accumulation can stimulate the dephosphorylation of inosine (B1671953) monophosphate (IMP) by a cytoplasmic nucleotidase, indicating a complex regulatory network. nih.gov The resulting deoxyadenosine can then be excreted from the cell or enter further catabolic pathways. nih.gov
Glycosidic Bond Cleavage of Deoxyadenosine
Once deoxyadenosine is formed, the N-glycosidic bond linking the adenine base to the deoxyribose sugar can be cleaved. ontosight.ai This reaction is primarily catalyzed by the enzyme purine nucleoside phosphorylase (PNP). ontosight.aiuniprot.org PNP facilitates the phosphorolytic cleavage of deoxyadenosine in the presence of inorganic phosphate, yielding adenine and deoxyribose-1-phosphate. ontosight.ai
The reaction is as follows: Deoxyadenosine + Phosphate ⇌ Adenine + Deoxyribose-1-phosphate ontosight.ai
This cleavage is a crucial step in the purine salvage pathway, allowing the cell to reuse the adenine base for the synthesis of new nucleotides. ontosight.ai The enzyme adenine DNA glycosylase, also known as MutY, is also involved in cleaving the glycosidic bond of 2'-deoxyadenosine, particularly in the context of DNA base excision repair. acs.org Theoretical studies suggest that glutamic acid and water molecules within the enzyme's active site facilitate this cleavage. acs.org
Oxidative Pathways in Deoxyribose and Deoxyribonate Catabolism
The deoxyribose-1-phosphate generated from the cleavage of deoxyadenosine is further catabolized. A well-known pathway involves the enzyme deoxyribose-phosphate aldolase (DERA), which reversibly cleaves 2-deoxy-D-ribose 5-phosphate into D-glyceraldehyde 3-phosphate and acetaldehyde. ebi.ac.ukyoutube.com This allows the products to enter central metabolic pathways like glycolysis. youtube.com
Recent research has also identified novel oxidative pathways for the catabolism of deoxyribose, particularly in bacteria. asm.orgnih.gov In some bacteria, such as Pseudomonas simiae, deoxyribose can be catabolized through a series of oxidation steps. asm.orgosti.gov This proposed pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to ketodeoxyribonate. asm.orgnih.gov Subsequently, the molecule is cleaved to yield acetyl-CoA and glyceryl-CoA. asm.orgnih.gov This oxidative route provides an alternative to the canonical aldolase-dependent pathway for utilizing the carbon skeleton of deoxyribose. asm.org Deoxyribonate itself can be a metabolic waste product, and these oxidative pathways may have primarily evolved to catabolize it. asm.orgnih.govosti.gov
Table 2: Catabolic Enzymes of Deoxyadenosine and its Derivatives
| Enzyme | Substrate | Product(s) | Pathway |
|---|---|---|---|
| 5'-Nucleotidase (family) | Deoxyadenosine monophosphate (dAMP) | Deoxyadenosine + Phosphate | Dephosphorylation |
| Purine Nucleoside Phosphorylase (PNP) | Deoxyadenosine | Adenine + Deoxyribose-1-phosphate | Glycosidic Bond Cleavage ontosight.ai |
| Deoxyribose-phosphate aldolase (DERA) | 2-Deoxy-D-ribose 5-phosphate | D-glyceraldehyde 3-phosphate + Acetaldehyde | Deoxyribose Catabolism ebi.ac.uk |
| Deoxyribose Dehydrogenase | Deoxyribose | Deoxyribonolactone | Oxidative Deoxyribose Catabolism asm.org |
| Deoxyribonolactonase | Deoxyribonolactone | Deoxyribonate | Oxidative Deoxyribose Catabolism asm.org |
Molecular Functions and Enzymatic Interactions
Deoxyadenosine (B7792050) Triphosphate (dATP) as a Substrate in DNA Synthesis and Repair
Deoxyadenosine triphosphate is one of the four essential deoxynucleoside triphosphates (dNTPs) that function as substrates for DNA polymerases during the synthesis and repair of DNA. baseclick.eumedchemexpress.comclinisciences.com
DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. baseclick.eumedchemexpress.com These enzymes utilize dATP, along with deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP), to construct new DNA strands. baseclick.euclinisciences.com The process involves the DNA polymerase reading a template strand of DNA and incorporating the corresponding complementary nucleotide into the new strand. uthscsa.edu Several key DNA polymerases are involved in this process, including DNA polymerase alpha, which initiates DNA replication, and DNA polymerase delta, which is responsible for the elongation of the DNA strands. ontosight.ai
The elongation of a new DNA strand occurs through the formation of phosphodiester bonds. ontosight.ai This chemical bond links the 3' carbon atom of one sugar molecule to the 5' carbon atom of another. wikipedia.org During this process, DNA polymerase catalyzes a reaction where the 3'-hydroxyl (-OH) group of the last nucleotide on the growing DNA strand attacks the alpha-phosphate group of the incoming dATP molecule. ontosight.aiexcedr.com This reaction results in the formation of a phosphodiester bond and the release of a pyrophosphate molecule (PPi), providing the energy required for the reaction to proceed. nih.govbaseclick.eu
A crucial aspect of DNA replication and integrity is the principle of complementary base pairing. baseclick.eusavemyexams.com The adenine (B156593) base of dATP specifically pairs with the thymine (B56734) (T) base on the template DNA strand. fiveable.mebiologyonline.com This pairing is stabilized by two hydrogen bonds. libretexts.org This precise pairing ensures the accurate copying of the genetic code from the template strand to the newly synthesized strand, a fundamental requirement for maintaining genetic stability. baseclick.eusavemyexams.com
Formation of Phosphodiester Bonds in DNA Elongation
Regulatory Roles in Enzyme Activity
Beyond its role as a direct substrate in DNA synthesis, dATP also functions as a critical allosteric regulator of key enzymes involved in nucleotide metabolism.
Ribonucleotide reductase (RNR) is an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of dNTPs. caymanchem.comhhu.de High concentrations of dATP act as a noncompetitive inhibitor of ribonucleotide reductase. wikipedia.orgcaymanchem.comnih.gov This means that dATP binds to an allosteric site on the enzyme, distinct from the active site, and induces a conformational change that reduces the enzyme's activity. nih.govelifesciences.org This feedback inhibition is a crucial mechanism for maintaining a balanced pool of dNTPs within the cell, which is essential for accurate DNA replication and repair. fiveable.me
Deoxyadenosine kinase (dAK) is an enzyme that phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP), the first step in its conversion to dATP. oup.combiorxiv.org The triphosphate form, dATP, acts as an inhibitor of dAK. oup.com This product inhibition is a common regulatory mechanism in metabolic pathways. In the case of dAK from the parasite Giardia intestinalis, dATP has been shown to be a mixed-type inhibitor, interfering with the binding of the deoxyadenosine substrate. biorxiv.org Research has also indicated that in human lymphoblastoid cells, adenosine (B11128) kinase is involved in the phosphorylation of deoxyadenosine, and the accumulation of dATP can be toxic. pnas.org Furthermore, inhibiting adenosine kinase can prevent the accumulation of dATP in certain cellular models of adenosine deaminase deficiency. nih.govjci.org
Interactive Data Table
| Enzyme | Function | Interaction with dATP | Type of Interaction |
| DNA Polymerase | Synthesizes DNA strands | Substrate | Catalytic |
| Ribonucleotide Reductase | Converts ribonucleotides to deoxyribonucleotides | Allosteric Regulator | Noncompetitive Inhibition |
| Deoxyadenosine Kinase | Phosphorylates deoxyadenosine | Inhibitor | Feedback Inhibition |
Noncompetitive Inhibition of Ribonucleotide Reductase by dATP
Interaction with DNA-Modifying Enzymes
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes such as DNA repair and genomic stability. nih.gov The activation of PARP-1, a key member of this family, is a critical step in the cellular response to DNA damage. This activation is triggered by the enzyme's detection of DNA strand breaks. nih.govnih.gov
Research has shown that various forms of DNA can activate PARP, with studies identifying an octanucleotide as the most effective activator. nih.gov This indicates that short DNA duplexes, such as oligodeoxyadenosine phosphate (B84403) duplexes, are potent stimulators of PARP activity. The process involves the N-terminal zinc-finger domain of PARP-1 binding to the DNA break, which initiates the synthesis of a poly(ADP-ribose) (PAR) chain. nih.gov This PAR chain then acts as a signal to recruit other DNA repair proteins to the site of damage. nih.gov
Furthermore, specific members of the PARP family exhibit preferential activation by certain DNA structures. PARP-2 and PARP-3, for instance, are selectively activated by DNA breaks that have a 5' phosphate group. nih.govoncotarget.com This suggests a specialized role for these enzymes in responding to particular types of DNA damage intermediates that are ready for ligation. nih.gov The WGR domain is the central regulatory domain for PARP-2 and PARP-3, and it is sensitive to the nature of the DNA break. nih.govoncotarget.com In contrast, PARP-1's activation is less dependent on the phosphorylation state of the DNA break. oncotarget.com
Table 1: PARP Activation by DNA Structures
| PARP Family Member | Activating DNA Structure | Key Regulatory Domain |
|---|---|---|
| PARP-1 | DNA strand breaks (less sensitive to phosphorylation state) oncotarget.com | Zinc-finger domain nih.gov |
| PARP-2 | DNA breaks with a 5' phosphate nih.govoncotarget.com | WGR domain nih.govoncotarget.com |
| PARP-3 | DNA breaks with a 5' phosphate (especially single-strand nicks) nih.govoncotarget.com | WGR domain nih.govoncotarget.com |
Deoxyadenosine Triphosphate (dATP) in Cellular Energy Transfer
Deoxyadenosine triphosphate (dATP) is primarily known as one of the four building blocks for DNA synthesis. nih.govoncotarget.com However, it also plays a significant role in cellular energy transfer, in some cases acting as a substitute for adenosine triphosphate (ATP).
In certain cellular contexts, dATP can effectively compensate for a lack of ATP, thereby maintaining cell viability. A notable example is observed in human erythrocytes (red blood cells) where ATP levels are depleted. In adenosine deaminase (ADA)-inhibited red cells, dATP can almost completely replace ATP. nih.gov
Studies have demonstrated that these dATP-rich erythrocytes maintain their normal shape, lactate (B86563) production, nucleotide consumption, and osmotic fragility. nih.gov This indicates that dATP can serve as an energy-transferring molecule to support essential cellular functions and preserve cell viability in the absence of sufficient ATP. nih.gov In contrast, cells that are simply depleted of ATP without a dATP substitute show reduced viability. nih.gov
Table 2: Functional Comparison of Erythrocytes with ATP vs. dATP
| Cellular Characteristic | Erythrocytes with ATP | Erythrocytes with dATP (in ADA-inhibited cells) |
|---|---|---|
| Cell Shape | Normal | Normal nih.gov |
| Lactate Production | Normal | Normal nih.gov |
| Nucleotide Consumption | Normal | Normal nih.gov |
| Cell Viability | Maintained | Maintained nih.gov |
In muscle cells, dATP can function as an alternative energy substrate to ATP for myosin, the motor protein responsible for muscle contraction. The process of muscle contraction involves the formation and cycling of cross-bridges between myosin and actin filaments.
Research indicates that dATP can enhance the kinetics of cross-bridge binding and cycling. It facilitates the transition of myosin heads from a state of low ATP consumption to a state of higher ATP consumption, which is associated with a greater number of cross-bridges being formed. By acting as an energy source, dATP can increase the probability of cross-bridge formation, which in turn can lead to improved muscle function, including both contraction and relaxation. This effect of dATP on myosin has led to its investigation as a potential therapeutic agent for conditions like heart failure.
The fundamental mechanism of cross-bridge formation involves the myosin head attaching to actin. The energy for the subsequent power stroke, where the actin filament is pulled, is provided by the hydrolysis of a nucleotide triphosphate like ATP or dATP. The binding of a new nucleotide triphosphate molecule is then required to detach the myosin head, allowing the cycle to repeat.
Deoxyadenosine Phosphates in Genetic and Cellular Processes
Maintenance of Genomic Integrity and Replication Fidelity
The integrity of the genome relies on the precise and accurate replication of DNA. This process is highly dependent on a balanced supply of all four deoxyribonucleoside triphosphates (dNTPs). The accumulation of deoxyadenosine (B7792050) phosphates can severely disrupt this balance, compromising both DNA synthesis and the subsequent repair of any damage incurred.
Deoxyadenosine triphosphate (dATP) is one of the four essential building blocks required by DNA polymerases to synthesize new DNA strands. baseclick.eulaboratorynotes.com During replication, dATP is incorporated into the growing DNA chain opposite a thymine (B56734) base on the template strand. laboratorynotes.com However, cellular health depends on a tightly controlled balance of dATP, dGTP, dCTP, and dTTP. baseclick.eulaboratorynotes.com
An excess of deoxyadenosine, which is readily phosphorylated to dATP within the cell, leads to a significant inhibition of DNA synthesis. nih.gov This inhibitory effect is not due to a direct lack of the adenine-containing building block, but rather a consequence of feedback inhibition on a critical enzyme, ribonucleotide reductase. annualreviews.org High levels of dATP act as a negative allosteric regulator of ribonucleotide reductase, the enzyme responsible for converting all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their deoxy- forms (dADP, dGDP, dCDP, dUDP). laboratorynotes.comannualreviews.org
This inhibition creates a severe imbalance in the dNTP pools, leading to a deficiency of dCTP, dGTP, and dTTP. annualreviews.orgyoutube.com Without adequate supplies of these other three essential precursors, DNA polymerases cannot proceed, effectively halting DNA replication. youtube.comnih.gov This mechanism is a primary reason why conditions leading to deoxyadenosine accumulation, such as adenosine (B11128) deaminase (ADA) deficiency, result in a failure of rapidly dividing cells to proliferate. Studies have shown that in cultured human fibroblasts, the presence of deoxyadenosine (when its degradation is blocked) significantly decreases the rate of DNA synthesis as it gets converted to dATP. nih.gov
| Enzyme | Effector Molecule | Effect on Enzyme Activity | Consequence for DNA Synthesis |
| Ribonucleotide Reductase | High levels of dATP | Inhibition | Decreased production of dCDP, dGDP, and dUDP, leading to a deficit of dCTP, dGTP, and dTTP, which halts DNA replication. laboratorynotes.comannualreviews.org |
| DNA Polymerase | Imbalanced dNTP pools | Stalling/Inhibition | Lack of necessary substrates (dCTP, dGTP, dTTP) prevents the extension of the DNA strand. youtube.comnih.gov |
Beyond inhibiting DNA synthesis, the accumulation of deoxyadenosine and its phosphorylated forms can directly induce DNA damage. In nondividing human lymphocytes, exposure to deoxyadenosine results in the accumulation of DNA strand breaks within hours. nih.govjci.org This damage is a critical trigger for subsequent toxic events within the cell.
The types of DNA damage can include the formation of complex lesions. For instance, oxidative stress can lead to the creation of 8,5′-cyclo-2′-deoxyadenosine (cdA), a bulky lesion that distorts the DNA helix and obstructs the processes of DNA replication and transcription. pnas.orgfrontiersin.org
Cells possess several sophisticated DNA repair pathways to counteract such damage, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and double-strand break repair. nih.gov
Base Excision Repair (BER): This pathway typically handles damage to single bases, such as those caused by oxidation or deamination. It involves enzymes like DNA glycosylases that recognize and remove the damaged base.
Nucleotide Excision Repair (NER): NER is responsible for removing bulky lesions that distort the DNA double helix, such as the aforementioned cdA adducts. pnas.org Deficiencies in the NER pathway can lead to the accumulation of these lesions. pnas.org
Poly(ADP-ribose) Polymerase (PARP): The presence of DNA strand breaks, a key consequence of deoxyadenosine toxicity, activates PARP-1. nih.govjci.org PARP-1 is a crucial protein in the repair of single-strand breaks. However, its overactivation in response to extensive DNA damage can deplete cellular energy stores, contributing to cell death. nih.govjci.org
While these repair mechanisms are essential for maintaining genomic stability, their continuous activation in the face of overwhelming damage caused by deoxyadenosine accumulation can be detrimental.
| DNA Lesion/Damage | Causative Factor | Cellular Repair Pathway |
| DNA Strand Breaks | Deoxyadenosine accumulation | Poly(ADP-ribose) Polymerase (PARP)-mediated repair. nih.govjci.org |
| 8,5′-cyclo-2′-deoxyadenosine (cdA) | Oxidative stress | Nucleotide Excision Repair (NER). pnas.org |
| Base Modifications (Oxidation, Deamination) | Endogenous metabolic processes | Base Excision Repair (BER). |
Impact of Deoxyadenosine Phosphate (B84403) Accumulation on DNA Synthesis
Mechanisms of Deoxyadenosine Toxicity at the Cellular Level
The toxicity of deoxyadenosine, particularly in lymphoid cells, is a well-studied phenomenon driven by a cascade of metabolic disturbances. The process requires the intracellular phosphorylation of deoxyadenosine to its mono-, di-, and triphosphate forms. nih.govjci.orgnih.gov Mutant cells unable to phosphorylate deoxyadenosine are resistant to its toxic effects. pnas.org
Two primary, interconnected mechanisms are responsible for deoxyadenosine-induced cell death:
Inhibition of Ribonucleotide Reductase: As previously detailed, the accumulation of dATP potently inhibits ribonucleotide reductase. annualreviews.orgnih.gov This leads to the depletion of other dNTPs, cessation of DNA synthesis, and cell cycle arrest, which is particularly toxic to dividing cells.
DNA Strand Break-Induced NAD+ and ATP Depletion: A crucial mechanism, especially in non-dividing lymphocytes, begins with the formation of DNA strand breaks. nih.govjci.org These breaks trigger the robust activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov PARP uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) polymers at the site of the break, a critical step in recruiting repair machinery. However, massive activation of PARP leads to a rapid and severe depletion of the cell's NAD+ pool. nih.govjci.org
The depletion of NAD+, a vital coenzyme in cellular redox reactions, cripples the cell's ability to produce energy. This leads to a subsequent and significant drop in intracellular ATP levels. nih.govjci.org The combination of stalled DNA repair, genomic damage, and a profound energy crisis culminates in programmed cell death (apoptosis). nih.govnih.gov Inhibiting PARP with compounds like nicotinamide can prevent NAD+ and ATP depletion and protect lymphocytes from deoxyadenosine-induced death, even without preventing the initial DNA strand breaks or dATP accumulation. nih.govjci.org
This dual-pronged attack—crippling DNA synthesis through dNTP imbalance and inducing an energy crisis via DNA damage and PARP hyperactivation—underlies the potent and specific toxicity of deoxyadenosine.
Dysfunction Induced by Elevated Intracellular Deoxyadenosine Triphosphate Concentrations
Elevated intracellular concentrations of deoxyadenosine triphosphate (dATP) are a significant cause of cellular dysfunction, particularly in lymphocytes. This accumulation is a key pathological feature in certain genetic disorders, most notably Adenosine Deaminase (ADA) deficiency, a form of severe combined immunodeficiency (SCID). In ADA deficiency, the inability to deaminate deoxyadenosine leads to its phosphorylation and subsequent accumulation as dATP within cells. acpjournals.orgsci-hub.se
The primary mechanism of dATP-induced toxicity is the inhibition of ribonucleotide reductase, a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. pnas.org By potently inhibiting this enzyme, high levels of dATP disrupt the balanced supply of deoxynucleoside triphosphates (dNTPs) necessary for DNA replication and repair. This imbalance can lead to stalled replication forks, DNA damage, and ultimately, apoptosis (programmed cell death).
Lymphoid cells, especially T lymphoblasts, are particularly sensitive to the toxic effects of deoxyadenosine and its phosphorylated derivatives compared to B lymphoblasts. acpjournals.orgsci-hub.se This selective toxicity is attributed to the higher activity of deoxynucleoside kinases in T cells, which efficiently phosphorylate deoxyadenosine to dAMP, the precursor for dATP. The accumulation of dATP is more pronounced in T-cell lines than in B-cell lines when exposed to deoxyadenosine. pnas.org
Furthermore, elevated dATP levels can interfere with other cellular processes. For instance, in ADA-deficient patients, erythrocytes have been found to contain significantly increased levels of dATP, which can equal or even exceed the levels of adenosine triphosphate (ATP). nih.gov This drastic alteration in the nucleotide pool can have widespread consequences on cellular energy metabolism and signaling pathways. Studies have also shown that elevated concentrations of nucleoside reverse transcriptase inhibitor (NRTI) triphosphates, which are structurally similar to dATP, can lead to mitochondrial toxicity. natap.org
The following table summarizes the impact of elevated dATP on various cellular components and processes:
| Cellular Component/Process | Effect of Elevated dATP | References |
| Ribonucleotide Reductase | Potent inhibition | pnas.org |
| DNA Synthesis | Inhibition due to imbalanced dNTP pools | acpjournals.orgsci-hub.se |
| Lymphocytes (especially T-cells) | Selective toxicity and apoptosis | acpjournals.orgsci-hub.sepnas.org |
| Erythrocytes | Accumulation of dATP, altered nucleotide pools | nih.gov |
| Mitochondria | Potential for toxicity (inferred from NRTI studies) | natap.org |
Molecular Basis of Immunodeficiency Linked to Deoxyadenosine Metabolites
The molecular basis of immunodeficiency in disorders like Adenosine Deaminase (ADA) deficiency is intrinsically linked to the toxic accumulation of deoxyadenosine and its phosphorylated metabolite, dATP. acpjournals.orgsci-hub.se ADA is a crucial enzyme in the purine (B94841) salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. aai.orgfrontiersin.org A deficiency in ADA leads to the accumulation of its substrates, primarily deoxyadenosine, which is then readily phosphorylated by kinases within cells, leading to high intracellular concentrations of dATP. acpjournals.orgsci-hub.se
The lymphotoxicity of these metabolites is a central feature of the resulting immunodeficiency. frontiersin.org Lymphocytes, particularly of the T-cell lineage, are highly susceptible to the cytotoxic effects of deoxyadenosine. acpjournals.orgsci-hub.se This heightened sensitivity is due to their high capacity to transport and phosphorylate deoxyadenosine, leading to a significant build-up of dATP. pnas.org The accumulation of dATP inhibits ribonucleotide reductase, thereby disrupting DNA synthesis and repair, which is particularly detrimental to proliferating lymphocytes during their development and response to antigens. acpjournals.orgsci-hub.se
In addition to inhibiting DNA synthesis, deoxyadenosine metabolites can induce apoptosis in lymphocytes. frontiersin.org High concentrations of deoxyadenosine are directly cytotoxic and are considered a primary cause of lymphotoxicity in ADA-SCID. frontiersin.org This leads to profound lymphopenia, affecting T-lymphocytes, B-lymphocytes, and natural killer (NK) cells, which is a hallmark of the disease. nih.gov
Furthermore, deoxyadenosine can interfere with essential cellular processes beyond DNA replication. It has been proposed that deoxyadenosine can inhibit S-adenosylmethionine-mediated transmethylation reactions. ashpublications.org These methylation reactions are vital for numerous cellular functions, including the methylation of DNA and other molecules crucial for normal cell differentiation and viability. acpjournals.orgsci-hub.se
The following table outlines the key molecular events contributing to immunodeficiency in the context of elevated deoxyadenosine metabolites:
| Molecular Event | Consequence | References |
| ADA Enzyme Deficiency | Accumulation of deoxyadenosine | acpjournals.orgsci-hub.seaai.org |
| Phosphorylation of Deoxyadenosine | High intracellular levels of dATP | acpjournals.orgsci-hub.sepnas.org |
| Inhibition of Ribonucleotide Reductase | Impaired DNA synthesis and repair | acpjournals.orgsci-hub.se |
| Induction of Apoptosis | Lymphopenia (loss of T, B, and NK cells) | frontiersin.orgnih.gov |
| Inhibition of Methylation Reactions | Disruption of normal cellular functions and differentiation | acpjournals.orgsci-hub.seashpublications.org |
Deoxyadenosine Phosphates in Gene Expression and Epigenetic Regulation
Involvement of Deoxyadenosine Monophosphate (dAMP) in Gene Expression Regulation
Deoxyadenosine monophosphate (dAMP) is a fundamental building block for DNA synthesis, but it also plays a role in the regulation of gene expression. ontosight.aiontosight.ai The interaction of dAMP with various proteins, such as transcription factors and enzymes, can modulate their activity and consequently influence gene expression patterns. ontosight.ai For instance, the binding of dAMP to transcription factors can alter their ability to bind to DNA, thereby regulating the transcription of target genes and influencing cellular responses to environmental cues. ontosight.ai
Research has shown that dAMP is involved in allosteric regulation of certain enzymes, which can indirectly affect gene expression. In Bacillus subtilis, dAMP binds to a specific site on the class Ib ribonucleotide reductase (RNR), an enzyme crucial for producing the building blocks of DNA. pnas.org This binding is important for the allosteric inhibition of the enzyme by dATP, highlighting a regulatory role for dAMP in maintaining the proper balance of deoxynucleotides, which is essential for faithful DNA replication and, by extension, the stable expression of the genome. pnas.org
Furthermore, studies on bacterial pathogens have revealed that dAMP can be converted to deoxyadenosine (dAdo) by certain enzymes, and this dAdo can then influence the host's immune response by modulating gene expression in immune cells. nih.gov For example, Staphylococcus aureus can produce dAdo from dAMP, which then triggers caspase-3-mediated death in human macrophages, a process involving significant changes in gene expression. nih.gov
The following table summarizes the known roles of dAMP in gene expression regulation:
| Mechanism | Effect on Gene Expression | References |
| Binding to Transcription Factors | Modulation of transcription factor activity and target gene expression. | ontosight.ai |
| Allosteric Regulation of Enzymes (e.g., RNR) | Indirectly influences the stability of gene expression by maintaining dNTP pools. | pnas.org |
| Precursor to Signaling Molecules (e.g., dAdo) | Can be converted to molecules that modulate host immune gene expression. | nih.gov |
N6-methyl-2′-deoxyadenosine in Erythropoiesis and Gene Regulation
N6-methyl-2′-deoxyadenosine (m6dA) is a DNA modification that has emerged as a key epigenetic regulator in various biological processes, including erythropoiesis and gene expression. In the context of erythropoiesis, the process of red blood cell formation, m6dA has been identified as an agonist that promotes the significant proliferation of burst-forming unit erythroid (BFU-E) progenitor cells. nih.gov It also suppresses apoptosis in erythroid progenitor cells (EPCs). nih.gov
Mechanistically, m6dA influences the expression of key genes involved in erythroid development. Transcriptome analysis has revealed that m6dA upregulates the expression of genes associated with EPCs, such as c-Kit, Myb, and Gata2. nih.gov Conversely, it downregulates the expression of transcription factors related to erythroid maturation, including Gata1, Spi1, and Klf1. nih.gov The upregulation of the c-Kit master gene and its downstream signaling pathways appears to be a crucial mechanism by which m6dA enhances and prolongs the expansion of EPCs. nih.gov
Beyond erythropoiesis, m6dA plays a broader role in gene regulation. It is considered an epigenetic mark that can influence transcriptional activity. In some systems, m6dA is found at transcription start sites and is associated with increased gene expression. In mammalian neurons, m6dA accumulates at promoters and gene coding sequences in response to neuronal activity, driving the expression of activity-induced genes. caymanchem.com This modification can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene expression.
The following table summarizes the effects of N6-methyl-2'-deoxyadenosine on gene expression, particularly in erythropoiesis:
| Process | Effect of m6dA | Key Genes Affected | References |
| Erythropoiesis | Promotes hyperproliferation of BFU-E progenitors; represses apoptosis of EPCs. | Upregulated: c-Kit, Myb, Gata2. Downregulated: Gata1, Spi1, Klf1. | nih.gov |
| General Gene Regulation | Enhances transcriptional activity; associated with increased gene expression at transcription start sites. | Drives activity-induced gene expression (e.g., in neurons). | caymanchem.com |
Histone Phosphorylation and DNA Methylation in Gene Expression Control
Gene expression in eukaryotes is intricately controlled by epigenetic mechanisms, including histone modifications and DNA methylation. researchgate.netnih.gov These two processes are often interconnected and work in concert to regulate chromatin structure and the accessibility of DNA to the transcriptional machinery. nih.gov
Histone phosphorylation is a dynamic post-translational modification that can occur on serine, threonine, and tyrosine residues of histone proteins. biomodal.com It plays a crucial role in various cellular processes, including the control of gene expression, chromatin condensation during the cell cycle, and the DNA damage response. nih.gov The addition of a negatively charged phosphate group can alter the electrostatic interactions between histones and DNA, or serve as a docking site for regulatory proteins. Specific phosphorylation events are linked to the regulation of particular genes. For example, phosphorylation of histone H3 at serine 10 (H3S10ph) and histone H2B at serine 32 (H2BS32ph) has been associated with the expression of immediate-early genes like c-fos and c-jun. biomodal.com
DNA methylation typically involves the addition of a methyl group to the cytosine base in a CpG dinucleotide. nih.gov In many cases, DNA methylation in promoter regions is associated with gene silencing. nih.gov This can occur by directly inhibiting the binding of transcriptional activators or by recruiting methyl-binding proteins (MBPs) that, in turn, recruit corepressor complexes containing histone deacetylases (HDACs) and other chromatin-modifying enzymes. nih.gov
There is significant crosstalk between histone phosphorylation and DNA methylation. For instance, histone modifications can influence the recruitment of DNA methyltransferases (DNMTs) or, conversely, the methylation status of DNA can affect which histone-modifying enzymes are recruited to a specific genomic locus. nih.gov This interplay creates a complex regulatory network that fine-tunes gene expression in response to developmental and environmental signals.
The following table provides an overview of the roles of histone phosphorylation and DNA methylation in gene expression:
| Epigenetic Modification | General Role in Gene Expression | Mechanism of Action | References |
| Histone Phosphorylation | Generally associated with transcriptional activation, but can also be involved in repression. | Alters chromatin structure; creates binding sites for regulatory proteins. | nih.govbiomodal.com |
| DNA Methylation | Primarily associated with gene silencing, especially in promoter regions. | Inhibits binding of transcription factors; recruits repressor complexes. | nih.gov |
| Crosstalk | Coordinated regulation of gene expression. | Modifications can influence each other's placement and function. | nih.gov |
Chemical Reactivity and Structural Dynamics of Deoxyadenosine Phosphates
Oxidative Modifications and Radical Formation
The chemical stability of deoxyadenosine (B7792050) phosphates is a cornerstone of genetic integrity. However, these molecules are susceptible to oxidative modifications, often initiated by reactive oxygen species (ROS). This section explores the pathways of oxidative damage, focusing on the formation of radical species and subsequent DNA lesions.
One-Electron Oxidation of Deoxyadenosine Monophosphate (dAMP)
The oxidation of 2'-deoxyadenosine (B1664071) 5'-monophosphate (dAMP) can be initiated by photosensitizers, such as lumazine, through a Type I mechanism. conicet.gov.arresearchgate.net In this process, the photosensitizer absorbs UV radiation and transitions to an excited triplet state. This excited state can then accept an electron from a dAMP molecule. conicet.gov.arresearchgate.net
This electron transfer is particularly efficient in acidic conditions (e.g., pH 5.5) and results in the consumption of molecular oxygen and the generation of hydrogen peroxide. conicet.gov.arresearchgate.net The process is a photosensitized oxidation where the photosensitizer itself is not consumed. conicet.gov.ar In contrast, under basic conditions (e.g., pH 10.5), this photochemical reaction is not observed. conicet.gov.arresearchgate.net The initial electron transfer from the nucleotide to the excited photosensitizer is a key step in this oxidative pathway. conicet.gov.ar Studies using norharmane as a photosensitizer have also demonstrated that electron transfer within a self-assembled complex with dAMP is the operative mechanism for its photosensitized oxidation. rsc.orgresearchgate.net
Generation of Deoxyadenosine Radical and Related Species
The one-electron oxidation of dAMP leads to the formation of a dAMP radical cation. The generation of deoxyadenosine radicals can also occur through other mechanisms. For instance, adenosylmethionine-dependent radical enzymes can generate the highly oxidizing 5'-deoxyadenosyl radical in an anaerobic environment. nih.gov This process involves the reductive cleavage of a C-S bond in S-adenosylmethionine, facilitated by a catalytic iron-sulfur cluster. nih.gov
Hydroxyl radicals (•OH), highly reactive oxygen species, can react with 2'-deoxyadenosine (dA) to generate radicals on both the base and the 2-deoxyribose moieties. researchgate.net The attack of a hydroxyl radical on the C5' position of the deoxyribose sugar abstracts a hydrogen atom, forming a carbon-centered radical. nih.govresearchgate.net This C5' radical is a key intermediate in the formation of more complex DNA lesions. nih.govnih.gov
Cyclo-Deoxyadenosine Isomers as DNA Lesions
A significant consequence of deoxyadenosine radical formation is the generation of 5',8-cyclo-2'-deoxyadenosine (cdA) isomers. researchgate.net These are tandem-type lesions where a new covalent bond forms between the C5' of the sugar and the C8 of the adenine (B156593) base. researchgate.netnih.govresearchgate.net This intramolecular cyclization occurs following the attack of the C5'-radical on the C8-position of the adenine base, which is then followed by one-electron oxidation of the resulting N7-radical. nih.govnih.gov
The formation of cdA lesions is exclusively generated by the attack of hydroxyl radicals. researchgate.netnih.gov These lesions exist as two diastereomers, the 5'R and 5'S forms, due to the two possible stereochemical configurations at the C5' position. researchgate.netnih.govresearchgate.net The relative formation of these diastereomers depends on factors such as the solvent and the conformation of the DNA. nih.gov In single-stranded DNA, the 5'R diastereomer is predominantly formed, while in double-stranded DNA, both are produced in similar amounts. pnas.org The formation of these cyclopurine lesions distorts the DNA helix, which can impede DNA replication and transcription. nih.govresearchgate.netpnas.org
| Lesion Type | Formation Mechanism | Key Intermediate | Resulting Isomers |
| 5',8-cyclo-2'-deoxyadenosine (cdA) | Intramolecular cyclization following hydroxyl radical attack | C5'-radical of deoxyribose | 5'R and 5'S diastereomers |
Mechanisms of Phosphodiester Bond Cleavage
The phosphodiester bond forms the backbone of DNA and its cleavage can have profound biological consequences. This section examines the chemical mechanisms that can lead to the rupture of this critical linkage in deoxyadenosine phosphates.
Cation-Mediated Cleavage of Phosphate (B84403) Diester Bonds
Certain metal cations can catalyze the hydrolysis of phosphodiester bonds. For example, cerium(III) ions have been shown to cleave the phosphate diester bond in dinucleotides like dApdA. researchgate.net The proposed mechanism involves the oxidation of two Ce³⁺ ions to Ce⁴⁺ by molecular oxygen, which results in a peroxide dianion coordinated to the two Ce⁴⁺ ions. researchgate.net This cerium peroxide complex then attacks the coordinated phosphate diester, leading to the release of 2'-deoxyadenosine. researchgate.net The cleavage of phosphodiester linkages is a fundamental process in nucleic acid metabolism, often facilitated by nuclease enzymes which can be metalloenzymes. d-nb.inforesearchgate.net
Electron-Induced Bond Rupture in Nucleotides
Low-energy electrons (LEEs), which can be generated during ionizing radiation, are capable of inducing bond rupture in nucleotides. aip.orgacs.org When LEEs interact with thin films of dAMP, they can cause decomposition of both the base and sugar moieties, as well as cleavage of the glycosidic and phosphodiester bonds. acs.org
The mechanism is thought to involve the formation of transient negative ions (TNIs) through electron capture. aip.orgacs.org These TNIs can then decay through dissociative electron attachment (DEA), leading to bond scission. aip.org Specifically for the phosphodiester bond, cleavage of the C—O—P linkage has been observed. aip.org Theoretical studies suggest that electron attachment to the pyrimidine (B1678525) bases can lead to the breaking of the C3'–O3' and C5'–O5' sigma bonds. researchgate.netnih.gov The process is initiated by electron capture by the nucleobase, which can then be transferred to the sugar-phosphate backbone, or by direct capture by the phosphate group at very low electron energies. aip.org
| Cleavage Initiator | Mechanism | Key Bond(s) Cleaved |
| Metal Cations (e.g., Ce³⁺) | Oxidation and formation of a reactive metal-peroxide complex | Phosphate diester bond |
| Low-Energy Electrons (LEEs) | Formation and decay of transient negative ions (TNIs) via dissociative electron attachment (DEA) | C—O—P (phosphodiester), N-glycosidic |
Conformational Dynamics and Energetics
The three-dimensional structure and energetic landscape of deoxyadenosine phosphates are fundamental to their biological roles. These characteristics are not static but exist in a dynamic equilibrium influenced by factors such as protonation state and molecular environment. Investigating these molecules in the gas phase allows for the study of their intrinsic properties, free from the complexities of solvent interactions.
Gas-Phase Conformations and Protonation States
The conformation of deoxyadenosine monophosphate (dAMP) in the gas phase has been elucidated through a combination of infrared multiple photon dissociation (IRMPD) action spectroscopy and theoretical electronic structure calculations. nih.gov These studies reveal distinct structural preferences depending on the charge state of the molecule.
For the deprotonated form, [dAMP-H]⁻, where deprotonation occurs on the phosphate group, the most stable conformations feature the deoxyribose sugar moiety in a C3'-endo pucker and the adenine nucleobase in an anti orientation relative to the sugar. nih.govru.nl While this ground-state conformer is dominant, several other stable, low-energy conformers, differing mainly in the orientation of the phosphate ester group, are also experimentally accessible. nih.govru.nl In resonant two-photon photodetachment studies, the onset for electron detachment from the base in deprotonated dAMP⁻ is approximately 5.7 eV. royalsocietypublishing.orgworktribe.com
Protonation significantly alters the conformational preferences of the molecule. illinois.edu Systematic studies of protonated 2'-deoxyadenosine ([dAdo+H]⁺) provide insight into how protonation affects the orientation of the nucleobase and the puckering of the sugar. illinois.eduru.nl Theoretical calculations and IRMPD spectroscopy show that for protonated deoxyadenosine and its analogs, the N3 position on the adenine base is the most favorable site of protonation. ru.nlacs.org This is energetically preferred over protonation at the N1 or N7 positions by more than 25 kJ/mol. ru.nlacs.org A key consequence of N3 protonation is that it favors a syn orientation of the nucleobase. ru.nl
The relative stabilities of these conformations are highly dependent on the specific site of protonation, the orientation of the nucleobase (syn vs. anti), and the sugar pucker configuration. ru.nl
Table 1: Preferred Gas-Phase Conformations of Deoxyadenosine Monophosphate
| State | Preferred Sugar Pucker | Preferred Nucleobase Orientation | Protonation Site |
|---|---|---|---|
| Deprotonated [dAMP-H]⁻ | C3'-endo | Anti | Phosphate Group |
Table 2: Relative Free Energies of Protonated Deoxyadenosine ([dAdo+H]⁺) Conformers
| Protonation Site | Relative Free Energy (kJ/mol) |
|---|---|
| N3 | 0 (Ground State) |
| N1 | > 20 |
| N7 | > 30 |
Data derived from theoretical calculations, indicating the significantly higher stability of the N3-protonated conformer. ru.nl
Impact of Analogs on Catalytic Loop Flexibility in DNAzymes
DNAzymes are catalytic DNA molecules, and the 10-23 DNAzyme is a well-studied example capable of cleaving RNA substrates. mdpi.comthno.org Its function is highly dependent on the structure and flexibility of its 15-nucleotide catalytic loop. mdpi.comnih.govmdpi.com Introducing analogs of deoxyadenosine into this loop serves as a powerful method to probe structure-function relationships and modulate catalytic activity. nih.gov
Research has focused on modifying the adenine residues within the catalytic core, particularly the A9 position. researchgate.netnih.gov A structure-activity relationship study using various 2'-deoxyadenosine analogs at this position found that modifications introducing functional groups capable of forming hydrogen bonds, such as amino and hydroxyl groups, enhance the rate of catalysis. researchgate.netnih.gov Conversely, large, bulky groups like phenyl and tert-butylphenyl diminish activity. nih.gov This suggests that specific interactions and the spatial arrangement within the loop are critical. Furthermore, a flexible alkyl linker for attaching these functional groups was found to be preferable for optimizing their positive effects. researchgate.netnih.gov
The flexibility of the catalytic loop is a critical parameter for activity. nih.govmdpi.com This was demonstrated in a study involving the substitution of deoxyadenosine with 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cdA), a rigid analog that locks the glycosidic torsion angle. nih.govmdpi.com The introduction of cdA into the catalytic loop, particularly the R-diastereomer at position 5 (RcdA5), strongly inhibited the DNAzyme's catalytic activity. nih.govmdpi.com Theoretical studies revealed that this inhibition stems from a loss of flexibility in the catalytic loop, which in turn hinders the proper positioning of essential divalent metal ions (like Mg²⁺) required for catalysis. nih.govmdpi.com This increased rigidity hampers the dynamic conformational changes necessary for the enzyme to function optimally. nih.gov
These findings collectively underscore that both the chemical nature of the nucleobase analogs and the resulting structural dynamics, especially the flexibility of the catalytic loop, are key determinants of DNAzyme function.
Table 3: Effect of Deoxyadenosine Analogs on 10-23 DNAzyme Activity
| Analog Type | Position in Catalytic Loop | Effect on Activity | Inferred Impact on Loop |
|---|---|---|---|
| 8-aza-7-deaza-2'-deoxyadenosine with H-bonding groups (e.g., amino, hydroxyl) | A9 | Enhancement | Facilitates favorable interactions |
| 8-aza-7-deaza-2'-deoxyadenosine with bulky groups (e.g., phenyl) | A9 | Inhibition | Steric hindrance |
| 5',8-cyclo-2'-deoxyadenosine (cdA) | A5, A15 | Inhibition (Strong for RcdA5) | Increased rigidity, hampering flexibility |
Advanced Methodologies in Deoxyadenosine Phosphate Research
In Vitro Enzymatic Synthesis Systems for Deoxyadenosine (B7792050) Triphosphate
The production of deoxyadenosine triphosphate (dATP) through in vitro enzymatic synthesis presents a highly specific and environmentally favorable alternative to traditional chemical methods. mdpi.commdpi.com This approach utilizes enzymes as biocatalysts to perform phosphorylation cascades, converting deoxyadenosine or its monophosphate form into the desired triphosphate. mdpi.commdpi.com These biocatalytic systems can employ either purified enzymes in a one-pot reaction or whole-cell catalysts that harness the cell's metabolic machinery. mdpi.comfrontiersin.org
The efficiency of dATP synthesis is highly dependent on the optimization of various reaction parameters. Research has demonstrated that using whole-cell biocatalysts, such as Saccharomyces cerevisiae, can lead to high yields through the systematic optimization of the cellular environment. mdpi.com In one such study, response surface methodology was employed to fine-tune multiple variables to maximize dATP production from deoxyadenosine monophosphate (dAMP). mdpi.comresearchgate.net The study identified a set of optimal conditions that resulted in a substrate conversion rate of 93.80% and a final dATP concentration of 2.10 g/L, a fourfold increase compared to pre-optimization levels. mdpi.comresearchgate.net
Key optimized parameters included the concentrations of the substrate, energy sources, and essential cofactors, as well as physical conditions like pH and temperature. mdpi.comresearchgate.net For instance, the presence of glucose, acetaldehyde, and specific ions like Mg²⁺ and K⁺ was found to be critical for enhancing the metabolic flux towards ATP production, which in turn drives dATP synthesis. mdpi.comnih.gov
Table 1: Optimized Biocatalytic Conditions for dATP Synthesis using S. cerevisiae
| Parameter | Optimal Value |
|---|---|
| dAMP | 1.40 g/L |
| Glucose | 40.97 g/L |
| MgCl₂·6H₂O | 4.00 g/L |
| KCl | 2.00 g/L |
| NaH₂PO₄ | 31.20 g/L |
| Yeast (wet weight) | 300.00 g/L |
| Ammonium Chloride | 0.67 g/L |
| Acetaldehyde | 11.64 mL/L |
| pH | 7.0 |
| Temperature | 29.6 °C |
Data sourced from Li et al. (2023) mdpi.comresearchgate.net
In whole-cell systems, the native glycolytic (EMP) pathway serves as an internal ATP regeneration system, breaking down glucose to produce ATP. nih.gov The efficiency of this pathway can be enhanced by adding chemical effectors that increase its metabolic flux. nih.gov
For systems using purified enzymes, several external ATP regeneration strategies are commonly employed. mdpi.combionukleo.com These typically involve a substrate with high phosphoryl group transfer potential and a corresponding kinase. bionukleo.com
Common In Vitro ATP Regeneration Systems:
Pyruvate (B1213749) Kinase (PK) / Phosphoenolpyruvate (B93156) (PEP): This system uses the high-energy phosphate (B84403) compound PEP to convert ADP back to ATP, catalyzed by pyruvate kinase. It has been shown to significantly increase the conversion of nucleosides to their triphosphate forms. mdpi.comfrontiersin.org
Acetate (B1210297) Kinase (AcK) / Acetyl Phosphate (AcP): Acetyl phosphate serves as an economical phosphate donor for ATP regeneration by acetate kinase. mdpi.combionukleo.com
Polyphosphate Kinase (PPK) / Polyphosphate (PolyP): This system uses inorganic polyphosphate, a cost-effective phosphate donor, making it an increasingly attractive option for large-scale synthesis. mdpi.combionukleo.com
The implementation of these regeneration systems is crucial for making the biocatalytic synthesis of dATP both efficient and economically viable. bionukleo.com
Optimization of Biocatalytic Conditions
Spectroscopic Techniques for Molecular Characterization
Advanced spectroscopic techniques provide powerful tools for probing the intricate molecular details of deoxyadenosine phosphate, including its electronic structure, anionic states, and three-dimensional conformation.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the chemical composition and electronic state of atoms within a molecule. In the study of deoxyadenosine monophosphate (dAMP), XPS has been instrumental in understanding the damage induced by low-energy electrons, which is relevant to the effects of ionizing radiation on DNA. nih.gov
By irradiating thin films of dAMP with low-energy electrons and monitoring the elemental transitions of oxygen (O 1s), carbon (C 1s), and nitrogen (N 1s), researchers can observe chemical modifications in situ. nih.gov Studies have shown that electron interaction causes the decomposition of both the adenine (B156593) base and the deoxyribose sugar, as well as the cleavage of the N-glycosidic bond (connecting the base and sugar) and the phosphoester bonds. nih.gov Analysis of the XPS spectra allows for the identification of damage to specific molecular components. aip.org For example, changes in the O 1s peak can indicate the cleavage of C-O-P phosphoester bonds. aip.org
Table 2: XPS Analysis of dAMP Components
| Element | Binding Energy (eV) | Assignment |
|---|---|---|
| O 1s | ~531.3 eV | P-only bound oxygen on the phosphate group |
| O 1s | ~532.8 eV | C-O-C, C-O-H, and C-O-P bonds (sugar and phosphoester) |
| C 1s | ~286.4 eV | Sugar carbon atoms |
| C 1s | ~287.6 eV | Carbon atoms in the nucleobase ring |
Data sourced from S. D. McKee et al. (2019) aip.org
These findings suggest that the damage is primarily mediated by the formation and decay of transient negative ions. nih.gov
Negative-ion Photoelectron Spectroscopy (PES) is an experimental technique used to measure the electron binding energies of negative ions, providing direct insight into the stability and electronic structure of anionic species. nih.gov This method has been applied to study the anion radical of deoxyadenosine in the gas phase, often paired with other nucleosides or bases like thymine (B56734) (T). nih.gov
Experiments on the 2′-deoxyadenosine···thymine (dAT•–) dimer have successfully characterized its properties as a stable valence-bound anion, where the excess electron is captured to form a radical anion. nih.gov PES spectra of dAT•– show a characteristic broad peak, from which key energetic values can be determined. nih.gov
Table 3: Experimental PES Data for the 2′-deoxyadenosine···thymine Anion Radical (dAT•–)
| Parameter | Description | Experimental Value (eV) |
|---|---|---|
| Adiabatic Electron Affinity (AEA) | The minimum energy required to remove the excess electron from the anion; the energy difference between the ground states of the anion and the neutral molecule. | ~1.1 eV |
| Vertical Detachment Energy (VDE) | The energy required to detach the electron from the anion without changing the geometry, corresponding to the maximum intensity of the PES peak. | ~1.9 eV |
Data sourced from D. R. Borst et al. (2021) nih.gov
These studies, supported by theoretical calculations, reveal that the excess electron primarily resides on the thymine moiety and that specific hydrogen bonding patterns between the two molecules are responsible for the stability of the observed anion. nih.govacs.org
Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy is a powerful mass spectrometry technique used to determine the three-dimensional structures of gas-phase ions. acs.orgnih.gov When combined with quantum chemical calculations, it provides detailed conformational analysis of biomolecules like deprotonated 2′-deoxyadenosine-5′-monophosphate (dA5'p). acs.orgnih.gov
The technique involves irradiating trapped ions with an infrared laser. The ions absorb multiple photons, heat up, and eventually fragment. An IR spectrum is generated by plotting the fragmentation efficiency as a function of the laser's wavelength. illinois.edu This experimental spectrum is then compared to theoretical IR spectra calculated for various possible low-energy structures to identify the conformers present in the experiment. acs.orgnih.gov
Studies on deprotonated dA5'p have revealed that its most stable gas-phase conformations possess specific structural features. acs.orgnih.gov
Table 4: Conformational Features of Deprotonated dA5'p Determined by IRMPD
| Molecular Moiety | Feature | Description |
|---|---|---|
| Deoxyribose Sugar | C3′-endo pucker | The C3′ atom of the sugar ring is displaced from the plane of the other four atoms on the same side as the C5′ atom. |
| Nucleobase | anti Conformation | The adenine base is rotated away from the sugar ring around the glycosidic bond. |
Data sourced from G. Berden et al. (2013) acs.orgnih.gov
Furthermore, IRMPD has been used to investigate the effects of protonation on the structure of dAMP. illinois.edu These experiments show that protonation can alter the preferred conformation and lower the energy barrier for cleaving the glycosidic bond, providing insight into mechanisms of DNA damage and repair. illinois.edu
Negative-ion Photoelectron Spectroscopy (PES) for Anionic State Characterization
Chromatographic and Separation Methods for Nucleotide Analysis
The analysis and separation of nucleotides, including deoxyadenosine phosphate, from complex biological matrices rely on various advanced chromatographic techniques. These methods exploit the physicochemical properties of nucleotides, such as polarity and charge, to achieve effective separation and quantification. Commonly employed techniques include reversed-phase high-performance liquid chromatography (RP-HPLC), often with ion-pairing agents to enhance the retention of polar analytes, ion-exchange chromatography (IEC), and hydrophilic interaction liquid chromatography (HILIC). mdpi.comnih.govtandfonline.com HILIC, in particular, has emerged as a robust method for separating polar compounds like nucleosides and nucleotides using polar stationary phases. tandfonline.combohrium.com The choice of method depends on the specific analytical goal, whether it is the comprehensive profiling of all nucleotides or the targeted quantification of a specific compound like deoxyadenosine monophosphate (dAMP). novocib.com
High-Performance Liquid Chromatography (HPLC) for Deoxyadenosine Phosphate Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification of deoxyadenosine phosphate. tandfonline.com The method's versatility allows for several approaches, including reversed-phase, ion-pair, and ion-exchange chromatography, coupled with sensitive detection methods, primarily ultraviolet (UV) detection or mass spectrometry (MS). nih.govnovocib.com
In a typical reversed-phase HPLC setup for deoxyadenosine monophosphate (dAMP) analysis, a nonpolar stationary phase, such as C18, is used. researchgate.netnih.gov Since nucleotides are highly polar, their retention on such columns can be poor. mdpi.com To overcome this, ion-pairing reagents are often added to the mobile phase. These reagents contain a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the negatively charged phosphate groups of the nucleotides, thereby increasing their retention time on the column. nih.gov Another approach is the use of aqueous mobile phases, sometimes with an organic modifier like methanol (B129727), at a controlled pH to ensure consistent ionization of the analytes. muni.cz
For example, one established method utilizes a Kromasil 100 Å C18 column with a mobile phase consisting of potassium dihydrogen phosphate and triethylamine, with detection at an absorbance wavelength of 285 nm. researchgate.net In such a system, dAMP can be successfully separated from other deoxyribonucleoside monophosphates like dCMP, dGMP, and dTMP. researchgate.net The quantification is achieved by comparing the peak area of the analyte to that of a known concentration standard. Validation of these HPLC methods is crucial and involves establishing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accuracy and reliability. muni.cz
| Parameter | Method 1 (dAMP analysis) researchgate.net | Method 2 (dAMP analysis) muni.cz | Method 3 (CdA analysis) nih.gov |
|---|---|---|---|
| Analyte | Deoxyadenosine nucleotides (dAMP) | 2´-deoxyadenosine-5'-monophosphate (dAMP) | 2-chloro-2'-deoxyadenosine (CdA) |
| Column | Kromasil 100 Å C18 | Onyx C18, monolithic | C18 column |
| Mobile Phase | Solvent A: 50 mmol L−1 potassium dihydrogen phosphate/triethylamine (100:0.2, v/v); Solvent B: methanol (10% gradient) | 15 mM phosphate buffer (pH 3.8), 10% methanol | 10 mM phosphate buffer (pH 3.0), 11% MeOH, 7% acetonitrile |
| Detection | UV Absorbance (285 nm) | PDA detector | UV Absorbance (265 nm) |
| Flow Rate | 0.5 mL min−1 | Not specified | Not specified |
Structural Biology Approaches
Structural biology provides indispensable tools for visualizing the three-dimensional architecture of enzymes and their interactions with substrates like deoxyadenosine phosphate at an atomic level. Techniques such as Cryo-Electron Microscopy (Cryo-EM) and X-ray crystallography have been fundamental in elucidating the mechanisms of enzymes involved in deoxyadenosine phosphate metabolism. oup.com These methods reveal the precise spatial arrangement of atoms, active site conformations, and the molecular basis for substrate recognition and catalysis. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) for Enzyme-Substrate Complexes
Cryo-Electron Microscopy (Cryo-EM) has become a powerful technique for determining the high-resolution structures of biological macromolecules, including enzyme-substrate complexes, in their near-native states. thermofisher.com The method involves flash-freezing purified protein complexes in a thin layer of vitreous ice, which preserves their natural conformation. thermofisher.com This approach is particularly advantageous for large, flexible, or multi-component assemblies that are difficult to crystallize.
Cryo-EM has been successfully applied to study enzymes that bind deoxyadenosine phosphates. For instance, it was used to capture multiple intermediate states of HIV-1 reverse transcriptase (RT) during the addition of dATP to a DNA primer. nih.gov These structures, resolved at 2.2 to 3.0 Å, revealed the dynamic process of dATP binding, the role of magnesium ions in catalysis, and the conformational changes that occur in the enzyme's active site from the reactant to the product state. nih.gov In another study, cryo-EM, in conjunction with X-ray crystallography, was used to determine the tetrameric structure of deoxyadenosine kinase from Giardia intestinalis, providing insights into its unique oligomerization and substrate binding. oup.com The ability of cryo-EM to visualize different conformational states provides unique, physiologically relevant details of enzyme mechanisms that are often inaccessible through other methods. thermofisher.com
X-ray Crystallography for Molecular Structures
This method has been instrumental in revealing the molecular structures of enzymes in complex with deoxyadenosine phosphate and its analogs. A notable example is the structural analysis of deoxyadenosine kinase from Mycoplasma mycoides (Mm-dAK). nih.gov Researchers successfully crystallized the enzyme in complex with the feedback inhibitor deoxyadenosine triphosphate (dATP), as well as other nucleotides. The crystal structure revealed that dATP binds in a manner where the deoxyadenosine portion occupies the deoxyribonucleoside binding site, while the triphosphate chain extends into the P-loop, a conserved ATP-binding motif. nih.gov This structural information provides a clear basis for understanding the enzyme's substrate specificity and its regulation through feedback inhibition. nih.gov Such detailed molecular views are critical for structure-based drug design and for understanding the fundamental mechanisms of DNA precursor synthesis. nih.govwikipedia.org
Kinetic Analysis of Enzyme Mechanisms
Understanding the reaction rates and binding affinities of enzymes that metabolize deoxyadenosine phosphate is crucial for elucidating their biological functions and mechanisms. Kinetic analysis provides quantitative data on how these enzymes interact with their substrates and how their activity is regulated. These studies are essential for developing inhibitors and understanding the dynamics of metabolic pathways. nih.gov
Surface Plasmon Resonance (SPR) for Deoxyadenosine Kinase Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to measure biomolecular interactions in real time. nuvisan.com It provides precise data on binding kinetics, including association (k_on) and dissociation (k_off) rates, as well as binding affinity (K_D). eurofinsdiscovery.com In a typical SPR experiment, one molecule (the ligand, e.g., an enzyme) is immobilized on a sensor chip surface, and a binding partner (the analyte, e.g., a substrate) is flowed over the surface in a continuous stream. nih.govacs.org Binding between the ligand and analyte causes a change in mass on the sensor surface, which is detected as a change in the refractive index, measured in resonance units (RU). nuvisan.com
SPR has been effectively employed to investigate the kinetic mechanism of deoxyadenosine kinase from Mycoplasma mycoides. nih.govacs.org In these studies, the enzyme was attached to the sensor surface, and its interactions with substrates—the phosphate acceptor deoxyadenosine and the phosphate donor ATP—were monitored. nih.govacs.org The analysis of the initial reaction rates under varying substrate concentrations revealed a sequential kinetic mechanism. acs.org Further product inhibition studies supported a "Bi Bi sequential ordered" reaction mechanism, where ATP binds to the enzyme first, followed by the sequential binding of deoxyadenosine. nih.govacs.org After the phosphoryl group is transferred, the products are released in an ordered fashion, with ADP dissociating before dAMP. acs.org This detailed kinetic information, made possible by SPR, provides a comprehensive understanding of the enzyme's catalytic cycle. nih.gov
| Kinetic Parameter/Finding | Description |
|---|---|
| Kinetic Mechanism | Bi Bi sequential ordered mechanism. |
| Substrate Binding Order | ATP binds first, followed by deoxyadenosine, to form a ternary complex. |
| Product Release Order | ADP is released first, followed by dAMP. |
| Rate-Limiting Step | Pre-steady-state analysis indicated that product dissociation is a rate-limiting step. |
| Constants Determined | Michaelis-Menten constants (K_m) for both phosphate donors (e.g., ATP) and acceptors (e.g., deoxyadenosine) were determined. |
Pre-Steady-State Kinetic Analyses
Pre-steady-state kinetic analyses are powerful techniques used to investigate the individual steps in an enzymatic reaction, such as substrate binding, conformational changes, the chemical step of catalysis, and product release. These assays are performed under conditions where the enzyme concentration is in excess of the substrate, allowing for the direct observation of a single turnover of the catalytic cycle. nih.gov This approach provides detailed mechanistic insights that are masked in traditional steady-state experiments.
In the context of deoxyadenosine phosphate research, pre-steady-state kinetics are frequently applied to study DNA polymerases, the enzymes responsible for incorporating deoxyadenosine triphosphate (dATP) into a growing DNA strand. By rapidly mixing the polymerase-DNA complex with dATP, researchers can measure the rates of dATP binding and the subsequent polymerization step. nih.govoup.com
Key parameters derived from these analyses include:
k_pol (The maximal rate of polymerization): This constant represents the rate of the chemical incorporation of the nucleotide. nih.govresearchgate.net
K_d (The equilibrium dissociation constant): This value reflects the affinity of the enzyme for the dNTP substrate; a lower K_d indicates tighter binding. nih.govresearchgate.net
Research findings have demonstrated that these parameters are sensitive to various factors, including the type of DNA polymerase, the presence of different metal ion cofactors, and modifications to the deoxyadenosine molecule itself. For instance, studies on HIV-1 Reverse Transcriptase have determined the K_d for dATP to be 4 µM when using a DNA template, with a maximum incorporation rate (k_pol) of 33 s⁻¹. researchgate.net For Family D DNA polymerases, which are crucial for replication in most archaea, the k_pol for correct nucleotide incorporation is relatively slow (around 2.5 s⁻¹), but the binding affinity for the nucleotide is notably high (K_d of ~1.7 µM). nih.gov Furthermore, pre-steady-state analysis of rat DNA polymerase beta revealed that the enzyme prefers the Sp isomer of dATPαS over the Rp isomer, and this stereoselectivity is influenced by the presence of metal ions like Mg²⁺, Mn²⁺, and Cd²⁺. nih.gov
These kinetic details are crucial for understanding the fidelity of DNA replication and for the development of nucleoside analog inhibitors used in antiviral and anticancer therapies.
Table 1: Pre-Steady-State Kinetic Parameters for Deoxyadenosine Triphosphate (dATP) and Analogs with Various DNA Polymerases
| Enzyme | Substrate | Template | K_d (µM) | k_pol (s⁻¹) | Catalytic Efficiency (k_pol/K_d) (µM⁻¹s⁻¹) |
|---|---|---|---|---|---|
| HIV-1 Reverse Transcriptase researchgate.net | dATP | DNA | 4 | 33 | 8.25 |
| HIV-1 Reverse Transcriptase researchgate.net | dATP | RNA | 14 | 74 | 5.29 |
| Thermus aquaticus DNA Polymerase I | dATP | DNA | 10 | >500 | >50 |
| Rat Polymerase β (with Mg²⁺) nih.gov | dATP | DNA | 1.5 | 4.0 | 2.67 |
| Therminator™ DNA Polymerase (dA.VI) oup.com | dA.VI (Lightning Terminator™) | DNA | 1.9 | 45 | 23.68 |
| Thermococcus sp. 9°N PolD nih.gov | dATP | DNA | ~1.7 | ~2.5 | ~1.47 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Molecular Structures and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aip.org It has become an indispensable tool in deoxyadenosine phosphate research for predicting molecular geometries, reaction energies, and electronic properties with high accuracy. researchgate.net DFT calculations allow researchers to model the structure of deoxyadenosine phosphate and its derivatives, providing insights into bond lengths, angles, and the distribution of electron density. acs.orgacs.org
DFT studies have been employed to explore a wide range of phenomena. For example, calculations on the 2'-deoxyadenosine-5'-phosphate (5'-dAMP) anion have revealed that one-electron oxidation can occur on both the adenine base and the phosphoryl group. acs.org Theoretical investigations have also been used to understand the interaction between deoxyadenosine and other molecules, such as the formation of dimers with thymine, where specific hydrogen bonding configurations are predicted to be the most stable. nih.govacs.org
Furthermore, DFT is critical for studying the mechanisms of DNA damage. It can predict the reactivity of deoxyadenosine towards various carcinogens and radicals, and model the structural consequences of lesions like 8,5′-cyclo-2′-deoxyadenosine. mdpi.comresearchgate.net By calculating the energetics of different reaction pathways, DFT helps to elucidate how damage occurs at a molecular level. For instance, studies on modified nucleosides have used DFT to predict that electron attachment can lead to a barrier-free cleavage of specific chemical bonds. nih.gov
Prediction of Radical Reactivity and Stability
A significant application of computational chemistry in this field is the prediction of the reactivity and stability of radicals formed on deoxyadenosine phosphate. acs.org Ionizing radiation and oxidative stress can lead to the formation of highly reactive radical species by abstracting a hydrogen atom or through ionization. Theoretical calculations are essential for determining which sites on the molecule are most susceptible to radical attack and for ranking the stability of the resulting radical species.
Furthermore, these computational approaches predict that H-abstraction from 5'-dAMP results in the formation of "distonic radical anions," where the radical and the charge are separated on different parts of the molecule. acs.org This structural feature is considered biologically significant for understanding the subsequent reactions of these radical anions. acs.orguow.edu.au
Table 2: Calculated Relative Stability of Sugar Radicals in Deoxyribonucleosides
| Radical Position | Calculated Relative Stability Order mdpi.com | Relative Energy (kcal/mol) in dAdo nih.gov | Key Theoretical Findings |
|---|---|---|---|
| C1′• | 2nd | 0.0 (Reference) | Predicted to be the most stable based on C-H bond energies in some models. nih.gov |
| C2′• | 5th (Least Stable) | 7.1 | High C-H bond energy likely explains why this radical is not typically observed. nih.gov |
| C3′• | 4th | 3.7 | Formation is discouraged by a phosphate group at the C3' position. nih.gov |
| C4′• | 1st (Most Stable) | 3.5 | Despite its predicted stability, it is often not observed experimentally, possibly due to rapid subsequent reactions. oup.com |
| C5′• | 3rd | 2.5 | Formation is reduced by the presence of the C5' phosphate group in 5'-dAMP compared to deoxyadenosine (dAdo). nih.govoup.com |
Cellular and Genetic Experimental Systems
Host Cell Reactivation Assays for DNA Repair Assessment
Host Cell Reactivation (HCR) is a functional, transfection-based assay designed to measure the DNA repair capacity of intact cells. springernature.comwikipedia.orgnih.gov The principle of the assay involves introducing a plasmid containing a reporter gene (commonly luciferase) that has been inactivated by a specific type of DNA damage into host cells. nih.govspringernature.com The cell's ability to repair the damage on the plasmid allows for the reactivation of the reporter gene, and the resulting signal (e.g., light from luciferase activity) is quantified as a measure of the cell's repair capacity. nih.govplos.org
This technique is particularly valuable for assessing the functionality of various DNA repair pathways. springernature.com For instance, when the reporter plasmid is damaged by UV irradiation, the HCR assay primarily measures the capacity of transcription-coupled nucleotide excision repair (TC-NER), the pathway that specifically removes lesions from actively transcribed genes. nih.govspringernature.com The assay can be adapted to study other pathways by using different DNA damaging agents.
In the context of deoxyadenosine phosphate, HCR can be used to assess the cellular repair of various lesions involving adenine. This includes bulky adducts or oxidative damage products such as 8,5′-cyclo-2′-deoxyadenosine, a tandem lesion known to block transcription and be a substrate for the NER pathway. pnas.org By comparing the reactivation of damaged versus undamaged plasmids in a specific cell line, researchers can obtain a quantitative measure of the cell's proficiency in repairing such deoxyadenosine-containing lesions. nih.gov
Genome-Wide Mutant Fitness Assays for Metabolic Pathway Elucidation
Genome-wide mutant fitness assays, particularly those utilizing CRISPR-Cas9 technology, have revolutionized the study of gene function on a massive scale. nih.gov These screening approaches use a pooled library of single guide RNAs (sgRNAs) to systematically knock out or inhibit the expression of thousands of genes across a population of cells. nih.gov By subjecting this mixed population to specific growth conditions and using next-generation sequencing to track the changes in the representation of each sgRNA over time, researchers can infer the "fitness" contribution of each gene. Genes whose disruption leads to decreased cell survival or proliferation are deemed essential for fitness under those conditions. nih.gov
These assays are powerful tools for elucidating metabolic pathways, including those involved in the synthesis, salvage, and catabolism of deoxyadenosine phosphate. For example, by growing a library of mutant cells in a medium with or without specific nucleotide precursors, one can identify all the genes essential for the de novo synthesis of purines. CRISPR-based screens have successfully identified dependencies on purine (B94841) and nucleotide metabolism genes in various contexts, from cancer cell proliferation to bacterial growth. researchgate.netbiorxiv.orgplos.org
A genome-wide analysis in Escherichia coli using DNA microarrays (an earlier technology for assessing gene expression) showed that a deficiency in deoxyadenosine methyltransferase (Dam) affects the expression of a large number of genes, including those involved in nucleotide metabolism. nih.gov More modern CRISPR screens provide a more direct functional readout of gene essentiality, allowing for the systematic mapping of the complex metabolic networks that govern the cellular pool of deoxyadenosine phosphate and other nucleotides. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying deoxyadenosine-phosphate (dAMP) for enzymatic studies?
- Methodological Guidance :
- Synthesis typically involves phosphorylation of deoxyadenosine using enzymatic or chemical methods. Enzymatic synthesis (e.g., kinase-mediated reactions) ensures stereochemical precision, while chemical synthesis may require protecting groups to prevent side reactions .
- Purification often employs ion-exchange chromatography or reverse-phase HPLC to achieve ≥98% purity, with residual contaminants (e.g., dNMP, dNDP) quantified via HPLC with UV detection at 260 nm .
- Critical parameters: Monitor pH (6.5–7.5) and temperature (4°C for stability) during storage to prevent hydrolysis .
Q. Which analytical techniques are optimal for quantifying dAMP in cellular extracts?
- Methodological Guidance :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity (detection limits ~0.1 nM) and specificity, especially when paired with isotope-labeled internal standards .
- UV Spectrophotometry : Use absorbance at 260 nm with extinction coefficient ε = 15,400 M⁻¹cm⁻¹. Correct for background interference from proteins/nucleic acids using blank subtraction .
- Enzymatic Assays : Couple dAMP with pyrophosphatase and monitor inorganic phosphate release via malachite green assay .
Advanced Research Questions
Q. How should researchers address discrepancies in dAMP stability data across experimental conditions (e.g., pH, temperature)?
- Methodological Guidance :
- Controlled Replicates : Perform stability assays in triplicate under standardized buffers (e.g., Tris-HCl vs. phosphate buffers) to isolate pH effects .
- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates at varying temperatures. For example, dAMP half-life decreases exponentially above 25°C .
- Cross-Study Validation : Compare results with class-based data (e.g., organophosphate stability trends) to identify outliers, as suggested in toxicological profiling frameworks .
Q. What experimental designs are critical for studying dAMP’s role in DNA repair mechanisms?
- Methodological Guidance :
- Knockdown/Overexpression Models : Use CRISPR/Cas9 or siRNA to modulate dAMP pool regulators (e.g., ribonucleotide reductase) and assess DNA repair efficiency via comet assays .
- Isotope Tracing : Introduce ¹³C-labeled dAMP to track incorporation into repaired DNA strands via LC-MS or autoradiography .
- Competition Assays : Co-administer dAMP analogs (e.g., dideoxy derivatives) to evaluate substrate specificity in polymerase-mediated repair .
Q. How can statistical analysis improve interpretation of dAMP-related data in high-throughput screens?
- Methodological Guidance :
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish dAMP fluctuation patterns from noise in metabolomic datasets .
- Error Propagation : Calculate confidence intervals for enzymatic activity assays using Monte Carlo simulations to account for pipetting and spectrophotometric errors .
- Meta-Analysis : Aggregate data from public repositories (e.g., MetaboLights) to identify consensus trends in dAMP levels under oxidative stress .
Data Interpretation & Contradictions
Q. How should conflicting reports on dAMP’s inhibition of reverse transcriptase be resolved?
- Methodological Guidance :
- Dose-Response Curves : Re-evaluate inhibition thresholds (IC₅₀) using purified enzyme and standardized substrate concentrations to minimize batch variability .
- Structural Analysis : Perform molecular docking simulations to assess dAMP-enzyme binding affinity versus analogs (e.g., dATP) and validate via X-ray crystallography .
- Contextual Factors : Account for cofactor concentrations (e.g., Mg²⁺), which alter dAMP’s inhibitory potency in vitro .
Q. What strategies mitigate bias when extrapolating dAMP toxicity data from in vitro to in vivo models?
- Methodological Guidance :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate tissue-specific dAMP distribution and clearance rates using parameters from analogous nucleotides .
- Toxicity Profiling : Cross-reference with class-based toxicological data (e.g., organophosphates) to identify conserved mechanisms while noting dAMP-specific metabolism .
- Omics Integration : Combine transcriptomic and metabolomic data to distinguish direct toxicity from secondary effects in whole-organism studies .
Methodological Best Practices
Q. What protocols ensure reproducibility in dAMP-dependent enzymatic assays?
- Methodological Guidance :
- Standardized Buffers : Use Tris-HCl (pH 7.5) with 5 mM MgCl₂ to maintain enzyme activity and prevent chelation .
- Negative Controls : Include reactions without dAMP or with non-hydrolyzable analogs (e.g., α,β-methylene derivatives) to confirm substrate specificity .
- Data Reporting : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) standards for metadata, including instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
